molecular formula C10H10N2OS B009465 N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 100817-89-8

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B009465
CAS RN: 100817-89-8
M. Wt: 206.27 g/mol
InChI Key: REWPYVREDAQTMO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as MBTA, is a synthetic compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MBTA has been reported to exhibit various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole-based compounds, including N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, have shown significant potential in the treatment of tuberculosis . These compounds have demonstrated better inhibitory potency against M. tuberculosis compared to standard reference drugs . The synthesis of these benzothiazole derivatives was achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anticancer Applications

Benzothiazole compounds have shown potential as anticancer agents . A study by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents . Phortress (NSC 710305) is the lead compound from this work . This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

Antimicrobial Applications

The antimicrobial properties of benzothiazole derivatives have been investigated . These compounds have shown activity against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Antidiabetic Applications

Benzothiazole compounds have shown potential in the treatment of diabetes . These compounds have demonstrated antidiabetic activity, making them a promising area of research for the development of new therapeutic agents for diabetes .

Anticonvulsant Applications

Benzothiazole compounds have shown potential in the treatment of convulsive disorders . These compounds have demonstrated anticonvulsant activity, making them a promising area of research for the development of new therapeutic agents for convulsive disorders .

Anti-Inflammatory Applications

Benzothiazole compounds have shown potential in the treatment of inflammatory disorders . These compounds have demonstrated anti-inflammatory activity, making them a promising area of research for the development of new therapeutic agents for inflammatory disorders .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for “N-(4-methyl-1,3-benzothiazol-2-yl)acetamide” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWPYVREDAQTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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